1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene
Overview
Description
1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene is a chemical compound with the linear formula C12H7BrFNO3 . It has a molecular weight of 312.09 .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Scientific Research Applications
Ultrasound-Assisted Synthesis
- The use of ultrasound irradiation has been explored to enhance the synthesis of nitro aromatic ethers, demonstrating that ultrasonic conditions can significantly speed up reactions compared to conventional methods (Harikumar & Rajendran, 2014).
Photophysics and Photochemistry Insights
- Detailed computational studies on nitrobenzene have shed light on its complex photophysics and photochemistry, suggesting potential applications in understanding the behavior of similar compounds under UV light (Giussani & Worth, 2017).
Electrochemical Reduction
- Research on the electrochemical reduction of nitrobenzene derivatives indicates potential applications in environmental remediation and the development of electrochemical sensors (Silvester et al., 2006).
Charge Transfer Complexes in Solar Cells
- The formation of charge transfer complexes has been shown to improve the efficiency of polymer solar cells, suggesting that similar nitrobenzene derivatives could be used in the optimization of solar energy harvesting devices (Fu et al., 2015).
Micellar Enhanced Ultrafiltration
- Studies on micellar solutions containing nitrobenzene and 4-nitrophenol provide insights into the separation and removal of pollutants from water, indicating potential environmental applications (Bielska & Szymanowski, 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-bromophenoxy)-2-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDCKRHQJJDMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.